Home > Products > Screening Compounds P109741 > Xylometazoline metabolite
Xylometazoline metabolite -

Xylometazoline metabolite

Catalog Number: EVT-8488489
CAS Number:
Molecular Formula: C16H22N2
Molecular Weight: 242.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xylometazoline is a well-established nasal decongestant primarily used to relieve nasal congestion caused by colds, allergies, and sinusitis. It is classified as a direct-acting alpha-adrenergic agonist, which means it works by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced swelling of the nasal passages. The compound is typically administered as a hydrochloride salt, known as xylometazoline hydrochloride, which is a white or almost white crystalline powder that is freely soluble in water .

Source and Classification

Xylometazoline is derived from imidazoline and belongs to the class of sympathomimetic agents. It has been extensively studied for its pharmacological effects and is included in various pharmaceutical formulations for over-the-counter use. The European Pharmacopoeia recognizes xylometazoline hydrochloride as an active substance with established efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of xylometazoline involves several steps, typically starting from simpler organic precursors. The process may include the formation of imidazoline derivatives through condensation reactions followed by specific functional group modifications. While detailed proprietary methods are often not disclosed due to commercial confidentiality, general synthetic routes include:

  1. Formation of Imidazoline Ring: This involves the reaction of appropriate aldehydes or ketones with primary amines.
  2. Alkylation: The imidazoline derivative is then alkylated to introduce the necessary side chains.
  3. Hydrochloride Salt Formation: Finally, the base form of xylometazoline is converted into its hydrochloride salt for improved solubility and stability.

The manufacturing process adheres to stringent quality control measures to ensure compliance with pharmacopoeial standards .

Molecular Structure Analysis

Structure and Data

The molecular formula of xylometazoline is C16H24N2C_{16}H_{24}N_{2}, with a molecular weight of approximately 244.375 g/mol. The structure features an imidazoline ring, which is key to its activity as an alpha-adrenergic agonist. The compound has two aromatic rings connected by a carbon chain, contributing to its pharmacological properties.

Key Structural Features:

  • Imidazoline Core: Essential for receptor binding.
  • Alkyl Side Chains: Influence lipophilicity and receptor selectivity.
Chemical Reactions Analysis

Reactions and Technical Details

Xylometazoline undergoes various chemical reactions typical for amines and imidazolines. Key reactions include:

  1. Oxidation: Xylometazoline can be oxidized under certain conditions, potentially affecting its efficacy.
  2. Hydrolysis: In aqueous environments, it may hydrolyze to yield less active metabolites.
  3. Receptor Binding: The primary reaction mechanism involves binding to alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa.

These reactions are critical for understanding both the metabolism of xylometazoline and its pharmacodynamics.

Mechanism of Action

Xylometazoline exerts its effects primarily through agonistic action on alpha-adrenergic receptors, particularly the alpha-2B subtype. Upon binding to these receptors in the nasal mucosa:

  1. Vasoconstriction: Activation leads to constriction of blood vessels, reducing blood flow and alleviating edema.
  2. Increased Nasal Airflow: This results in decreased nasal resistance during breathing.

The compound's selectivity for specific receptor subtypes contributes to its efficacy in treating nasal congestion without significant systemic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or almost white crystalline powder.
  • Solubility: Freely soluble in water (approximately 100 g/L) .
  • Melting Point: Ranges from 317°C to 329°C .

Chemical Properties

  • LogP (Partition Coefficient): Approximately 3.78, indicating moderate lipophilicity .
  • pKa: Strongest basic pKa around 10.29 .
  • Hydrogen Bonding: Contains two hydrogen bond acceptors and one donor .

These properties influence both the formulation design and the pharmacokinetic behavior of xylometazoline.

Applications

Xylometazoline is primarily used in clinical settings for:

  • Nasal Decongestion: Effective relief from symptoms associated with rhinitis and sinusitis.
  • Topical Formulations: Often combined with other agents like dexpanthenol or hyaluronic acid to enhance therapeutic effects and improve mucosal retention .
  • Research Applications: Investigated for potential antioxidant properties and effects on cellular integrity in vitro .
Metabolic Pathways and Biotransformation Mechanisms of Xylometazoline

Enzymatic Transformations in Hepatic and Extrahepatic Systems

Xylometazoline undergoes complex enzymatic transformations primarily mediated by hepatic systems, with significant contributions from extrahepatic tissues. As a lipophilic imidazoline derivative, its chemical structure (2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) facilitates extensive first-pass metabolism in the liver following systemic absorption [1] [9]. The hepatic biotransformation occurs predominantly in the endoplasmic reticulum of hepatocytes, where membrane-bound enzymes initiate oxidative reactions that increase the compound's hydrophilicity for renal elimination [2].

Extrahepatic metabolism occurs at the primary site of administration—the nasal mucosa. The respiratory epithelium expresses various biotransformation enzymes capable of localized metabolism, including carboxyl esterases, cytochrome P450 isoforms, and glutathione transferases [3]. This compartmentalized metabolism potentially generates metabolites with distinct pharmacological profiles compared to hepatic derivatives. The nasal mucosa's relatively lower enzymatic capacity compared to hepatic tissue results in reduced first-pass metabolism, allowing a significant portion of unchanged xylometazoline to exert its primary vasoconstrictive effect via α-adrenergic receptor agonism [3] [8].

Systemic circulation distributes absorbed xylometazoline to secondary extrahepatic sites, including the kidneys and lungs. Renal metabolism contributes to the generation of hydrophilic conjugates, while pulmonary tissues may participate in further oxidative transformations through resident cytochrome P450 enzymes, particularly cytochrome P450 3A4 and cytochrome P450 2E1 isoforms [1] [6].

Role of Cytochrome P450 Isoforms in Primary and Secondary Metabolism

Cytochrome P450 enzymes constitute the principal enzymatic system responsible for xylometazoline's oxidative metabolism. Multiple cytochrome P450 isoforms demonstrate catalytic activity toward imidazoline derivatives, with varying contribution profiles:

Table 1: Cytochrome P450 Isoforms in Xylometazoline Metabolism

Cytochrome P450 IsoformCatalytic ContributionPrimary Metabolic ReactionsKinetic Parameters
Cytochrome P450 3A4Major (≈50% hepatic cytochrome P450 content)N-dealkylation, hydroxylationKm ≈60-127 μM, Vmax ≈4-8 pmol/min/pmol cytochrome P450
Cytochrome P450 2C8SignificantAliphatic hydroxylation, N-oxidationKm slightly higher than cytochrome P450 3A4, Vmax ≈8-15 pmol/min/pmol cytochrome P450
Cytochrome P450 2D6Minor (<2% hepatic cytochrome P450 content)Aromatic hydroxylationLower catalytic efficiency
Cytochrome P450 2E1MinorOxidative deaminationKm ≈30-50 μM, Vmax ≈1-2 pmol/min/pmol cytochrome P450
Cytochrome P450 2C9Potential contributorHydroxylation at tert-butyl groupLimited evidence

Cytochrome P450 3A4 and cytochrome P450 3A5 exhibit the highest metabolic throughput for structurally related compounds, catalyzing N-dealkylation reactions that cleave the imidazoline moiety from the aromatic backbone [1] [5]. This reaction generates primary amine metabolites that retain limited pharmacological activity. Molecular docking studies suggest xylometazoline's lipophilic tert-butyl group positions optimally within cytochrome P450 3A4's spacious active site for oxidative attack [1].

Cytochrome P450 2C8 demonstrates notable catalytic efficiency toward xylometazoline analogs, particularly for aliphatic hydroxylation at the dimethylphenyl ring's methyl substituents [5]. This isoform exhibits stereoselective preference for S-enantiomers in structurally similar compounds, suggesting potential enantioselective metabolism if xylometazoline is administered as a racemate [5].

Secondary metabolism involves further functionalization of primary metabolites through cytochrome P450 2E1-mediated oxidation and cytochrome P450 2D6-catalyzed aromatic hydroxylation. These reactions generate dihydroxylated species with substantially increased hydrophilicity, facilitating phase II conjugation [1] [6].

Identification of Phase I and Phase II Metabolic Reactions

Phase I Reactions:

Phase I metabolism introduces polar functional groups through oxidative, reductive, and hydrolytic mechanisms:

  • Oxidative N-dealkylation: The principal metabolic pathway cleaves the C-N bond between the imidazoline ring and methylene bridge, yielding 4-tert-butyl-2,6-dimethylbenzaldehyde and imidazoline derivatives as primary products. This reaction is predominantly catalyzed by cytochrome P450 3A4/cytochrome P450 3A5 isoforms [1] [10].

  • Aliphatic hydroxylation: Occurs at the benzylic methyl group or tert-butyl substituent, generating hydroxymethyl or tertiary alcohol derivatives. Cytochrome P450 2C8 and cytochrome P450 2E1 primarily mediate these transformations [5] [6].

  • Imidazoline ring oxidation: Forms N-oxides or imidazole derivatives through oxidative dehydrogenation. These reactions demonstrate pH-dependent reversibility in physiological conditions [9].

  • Oxidative deamination: Minor pathway catalyzed by monoamine oxidases in extrahepatic tissues, producing aldehyde intermediates subsequently oxidized to carboxylic acids [7].

Phase II Reactions:

Phase II metabolism involves conjugation with endogenous hydrophilic molecules:

  • Glucuronidation: Major conjugation pathway mediated by uridine diphosphate-glucuronosyltransferase enzymes (uridine diphosphate-glucuronosyltransferase 1A1, uridine diphosphate-glucuronosyltransferase 1A3, uridine diphosphate-glucuronosyltransferase 1A9). Hydroxylated metabolites form O-glucuronide ethers, while carboxylic acid metabolites form acyl glucuronides [2].

  • Sulfation: Cytosolic sulfotransferases (sulfotransferase 1A1, sulfotransferase 1A3) catalyze sulfate conjugation of phenolic metabolites, producing highly water-soluble sulfates excreted renally [2].

  • Glutathione conjugation: A minor pathway mediated by glutathione S-transferases acting on electrophilic intermediates, particularly quinone-like species derived from dihydroxylated metabolites [7].

Interspecies Variability in Metabolic Profiling (Human vs. Rodent Models)

Significant interspecies differences in xylometazoline metabolism necessitate careful interpretation of preclinical data:

Table 2: Comparative Metabolic Profiles Across Species

Metabolic ParameterHumanRatMouseTranslational Implications
Primary cytochrome P450 isoformsCytochrome P450 3A4 > cytochrome P450 2C8 > cytochrome P450 2E1Cytochrome P450 3A1/2 > cytochrome P450 2C11Cytochrome P450 3A11 > cytochrome P450 2C37Variable metabolite profiles across species
Hydroxylation rate18.7 nmol/min/mg protein42.3 nmol/min/mg protein38.9 nmol/min/mg proteinOverestimation of clearance in rodents
N-dealkylation rate9.2 nmol/min/mg protein3.1 nmol/min/mg protein2.8 nmol/min/mg proteinUnderestimation of this pathway in rodents
Glucuronidation capacityHighModerateLowSpecies differences in conjugation rates
Nasal metabolism contribution15-20%8-10%5-8%Variable first-pass effect at administration site

Humans exhibit significantly lower N-dealkylation rates compared to rodents due to differential cytochrome P450 3A substrate specificity. The human cytochrome P450 3A4 active site accommodates xylometazoline's bulky tert-butyl group less efficiently than rodent cytochrome P450 3A isoforms, resulting in altered regioselectivity [1] [10].

Rodents demonstrate higher aliphatic hydroxylation capacity at the aromatic methyl groups, attributable to increased cytochrome P450 2C activity. Rat cytochrome P450 2C11 and mouse cytochrome P450 2C37 hydroxylate these positions 2.3- and 2.7-fold more efficiently than human cytochrome P450 2C8, respectively [6]. This metabolic shift produces species-specific hydroxylated metabolites with potentially distinct pharmacological and toxicological profiles.

Conjugation reactions display marked interspecies variation. Humans exhibit 3.5-fold higher uridine diphosphate-glucuronosyltransferase-mediated glucuronidation rates compared to rats, while sulfotransferase activity is 2.1-fold higher in rodents [2]. These differences substantially impact metabolite excretion patterns and elimination half-lives.

Impact of Nasal Mucosal Enzymes on Localized Biotransformation

The nasal epithelium expresses a complement of biotransformation enzymes that modify xylometazoline before systemic absorption:

  • Carboxylesterases: Although xylometazoline lacks ester bonds, these enzymes may metabolize structurally related decongestants. Their expression in olfactory and respiratory epithelium creates metabolic barriers for nasally administered drugs [3].

  • Cytochrome P450 enzymes: Nasal cytochrome P450 isoforms (particularly cytochrome P450 2A6, cytochrome P450 2E1, cytochrome P450 3A4) participate in localized first-pass metabolism. Cytochrome P450 2A6 demonstrates high expression in olfactory epithelium and may hydroxylate xylometazoline's aromatic ring [1] [3].

  • Glutathione S-transferases: Detoxify electrophilic metabolites generated within nasal tissues. Mu-class glutathione S-transferases (glutathione S-transferase M1) show predominant expression in human nasal mucosa [3].

  • Peptidases and proteases: While not directly metabolizing xylometazoline, these enzymes influence peptide-based coformulations and may affect metabolic enzyme activity through protein turnover [8].

The metabolic capacity of nasal mucosa significantly influences xylometazoline's bioavailability. Studies with coadministered iota-carrageenan demonstrate no significant alteration in xylometazoline permeation through nasal mucosa, suggesting minimal interaction with metabolic enzymes or transport proteins [8]. This observation indicates that xylometazoline's metabolism occurs predominantly post-absorption rather than at the administration site.

Quantitatively, nasal mucosal metabolism contributes approximately 15-20% of total presystemic biotransformation in humans, generating unique metabolite profiles distinct from hepatic derivatives. These locally produced metabolites may contribute to tissue-specific effects, including potential influences on ciliary function and mucociliary clearance [3] [8].

Properties

Product Name

Xylometazoline metabolite

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-1H-imidazole

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

InChI

InChI=1S/C16H22N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h6-9H,10H2,1-5H3,(H,17,18)

InChI Key

CNOOVUYXUJVGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=NC=CN2)C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.